7-Epi lincomycin hydrochloride

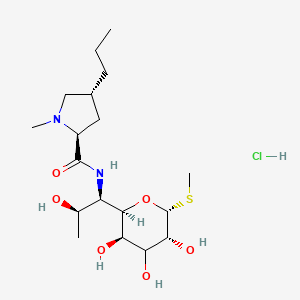

説明

特性

IUPAC Name |

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H/t9-,10-,11+,12-,13+,14-,15-,16-,18-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUMFISTNHIPTI-BOMBIWCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35ClN2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

154-21-2 (Parent) |

Source

|

| Record name | Lincomycin hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000859187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047803 |

Source

|

| Record name | Lincomycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859-18-7 |

Source

|

| Record name | Lincomycin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lincomycin hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000859187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lincomycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (2S-trans)-6,8-dideoxy-6-[[(1-methyl-4-propylpyrrolidin-2-yl)carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINCOMYCIN HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCW8Y9936L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

7-Epi Lincomycin Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Epi lincomycin (B1675468) hydrochloride is a stereoisomer of the lincosamide antibiotic lincomycin. As an epimer, it differs from the parent compound in the spatial arrangement of a hydroxyl group at the C-7 position. This structural alteration, while seemingly minor, can have significant implications for its biological activity, physicochemical properties, and overall pharmacological profile. This technical guide provides an in-depth overview of 7-Epi lincomycin hydrochloride, encompassing its chemical structure, physicochemical properties, synthesis, purification, and analytical characterization. Furthermore, it delves into its mechanism of action, biological activity, and established experimental protocols, offering a valuable resource for researchers and professionals in the field of drug development and microbiology.

Chemical and Physical Properties

7-Epi lincomycin hydrochloride is the hydrochloride salt of 7-Epilincomycin.[1][2] It is also known by other names such as (7S)-Lincomycin Hydrochloride and Epilincomycin Hydrochloride.[3] The key chemical and physical properties of 7-Epi lincomycin hydrochloride are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (2S,4R)-N-[(1R,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride | [4] |

| CAS Number | 26389-84-4 | [2] |

| Alternate CAS (Free Base) | 17017-22-0 | [5] |

| Molecular Formula | C18H35ClN2O6S | [4] |

| Molecular Weight | 443.0 g/mol | [4] |

| Appearance | White to Off-White Solid | |

| Melting Point | >159°C (decomposes) | |

| Solubility | Soluble in DMSO and water. Insoluble in ethanol. | [6] |

| Storage Temperature | -20°C |

Synthesis and Purification

The synthesis of 7-Epi lincomycin is not as extensively documented as that of lincomycin itself. However, it is primarily known as an impurity formed during the production of lincomycin.[] The epimerization at the C-7 position can occur under certain reaction conditions.

Purification:

The purification of lincomycin from its epimers and other impurities is crucial for its therapeutic use. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. A reverse-phase HPLC method can be utilized to separate lincomycin from lincomycin B and other related substances.[8]

A general workflow for the purification of lincomycin and its epimers is outlined below:

Figure 1: General workflow for the purification of lincomycin and its epimers.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of 7-Epi lincomycin hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of lincomycin hydrochloride exhibits characteristic absorption bands corresponding to O-H, N-H, C-H, C=O (amide), and C-O stretching vibrations.[12] The spectrum of 7-Epi lincomycin hydrochloride is expected to be very similar, with potential subtle differences in the fingerprint region due to the change in stereochemistry.[13][14]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for analyzing lincosamides. The mass spectrum of 7-Epi lincomycin hydrochloride would show a molecular ion peak corresponding to the protonated molecule [M+H]⁺. Fragmentation analysis can provide further structural information.[15][16][17]

Mechanism of Action and Biological Activity

Mechanism of Action:

Like other lincosamides, 7-Epi lincomycin is believed to exert its antibacterial effect by inhibiting bacterial protein synthesis.[18][19] This class of antibiotics binds to the 23S rRNA component of the 50S subunit of the bacterial ribosome.[20][21][22] This binding occurs at or near the peptidyl transferase center (PTC), the site responsible for peptide bond formation.[23][24][25][26][27] By interfering with the PTC, lincosamides prevent the elongation of the polypeptide chain, thus halting protein synthesis and ultimately inhibiting bacterial growth.[3][28] Lincosamides are generally considered bacteriostatic, but they can be bactericidal at high concentrations against highly susceptible organisms.[19]

The following diagram illustrates the signaling pathway of protein synthesis inhibition by lincosamides:

Figure 2: Mechanism of protein synthesis inhibition by lincosamides.

Biological Activity:

7-Epi lincomycin is generally reported to be less potent than lincomycin. The stereochemistry at the C-7 position appears to be crucial for optimal antibacterial activity. Quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for 7-Epi lincomycin against various bacterial strains are not widely published. However, comparative studies would be necessary to fully elucidate its antibacterial spectrum and potency relative to lincomycin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC):

A standard broth microdilution method can be used to determine the MIC of 7-Epi lincomycin hydrochloride against susceptible bacterial strains.

Protocol:

-

Prepare Bacterial Inoculum: Culture the test bacterium in a suitable broth medium (e.g., Mueller-Hinton broth) to achieve a standardized cell density (e.g., 0.5 McFarland standard).

-

Prepare Serial Dilutions: Prepare a series of twofold dilutions of 7-Epi lincomycin hydrochloride in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

-

Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Figure 3: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Stability

The stability of lincomycin hydrochloride has been studied under various conditions. It is known to be more stable in acidic to neutral pH and degrades in alkaline conditions.[29][30][31][32] Temperature and light can also affect its stability.[31] While specific stability data for 7-Epi lincomycin hydrochloride is limited, it is reasonable to assume that it would exhibit a similar stability profile to lincomycin due to their structural similarity.

Stability Data for Lincomycin Hydrochloride:

| Condition | Observation | Reference(s) |

| Aqueous Solution (pH 4) | Most stable | [29] |

| Aqueous Solution (pH > 7.3) | Unstable | [31] |

| High Temperature | Unstable | [31] |

| Acidic Solution | Relatively stable | [31] |

| Light | Relatively stable | [31] |

Conclusion

7-Epi lincomycin hydrochloride, as an epimer of lincomycin, represents an important compound for study in the context of structure-activity relationships of lincosamide antibiotics. While it is considered a less potent impurity, a thorough understanding of its chemical properties, biological activity, and analytical profile is essential for the quality control of lincomycin production and for furthering our knowledge of the molecular interactions between lincosamides and the bacterial ribosome. This technical guide provides a foundational overview to aid researchers and drug development professionals in their work with this and related compounds. Further research is warranted to fully characterize the pharmacological profile of 7-Epi lincomycin hydrochloride and to explore any potential unique biological activities it may possess.

References

- 1. 7-Epilincomycin | C18H34N2O6S | CID 40469496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Lincomycin hydrochloride | 859-18-7 [chemicalbook.com]

- 4. 7-Epi lincomycin (hydrochloride) | C18H35ClN2O6S | CID 156620984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 8. US4317903A - Process for the purification of lincomycin - Google Patents [patents.google.com]

- 9. BJOC - Search Results [beilstein-journals.org]

- 10. 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. FTIR Characterization of the Development of Antimicrobial Catheter Coatings Loaded with Fluoroquinolones [mdpi.com]

- 15. Development and validation of liquid chromatography tandem mass spectrometry methods for the determination of gentamicin, lincomycin, and spectinomycin in the presence of their impurities in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 18. Lincosamides - Wikipedia [en.wikipedia.org]

- 19. my.clevelandclinic.org [my.clevelandclinic.org]

- 20. academic.oup.com [academic.oup.com]

- 21. Interaction of the antibiotics clindamycin and lincomycin with Escherichia coli 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Interaction of the antibiotics clindamycin and lincomycin with Escherichia coli 23S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Slow-onset inhibition of ribosomal peptidyltransferase by lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. lecturio.com [lecturio.com]

- 25. pnas.org [pnas.org]

- 26. researchgate.net [researchgate.net]

- 27. biorxiv.org [biorxiv.org]

- 28. Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. jipbs.com [jipbs.com]

- 32. [PDF] Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids | Semantic Scholar [semanticscholar.org]

7-Epi Lincomycin Hydrochloride: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 7-Epi lincomycin (B1675468) hydrochloride, a known impurity and epimer of the antibiotic lincomycin. The following sections detail its physicochemical characteristics, outline experimental protocols for their determination, and illustrate its relationship with the parent compound through a logical workflow diagram. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development, analysis, and quality control of lincomycin-related pharmaceutical products.

Core Physical and Chemical Properties

7-Epi lincomycin hydrochloride is a stereoisomer of lincomycin hydrochloride, differing in the configuration at the 7th position. This structural variation can influence its physical and biological properties. A summary of its key physical and chemical data is presented below.

| Property | Data |

| Chemical Name | Methyl 6,8-dideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside hydrochloride |

| Synonyms | (7S)-Lincomycin Hydrochloride, Epilincomycin Hydrochloride, U 20244E Hydrochloride |

| CAS Number | 26389-84-4 |

| Molecular Formula | C₁₈H₃₄N₂O₆S · HCl |

| Molecular Weight | 443.00 g/mol |

| Appearance | White to Off-White Solid |

| Melting Point | >159°C (decomposition)[1] |

| Solubility | Slightly soluble in Methanol and Water[1] |

| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere[1] |

Experimental Protocols

The determination of the physical properties of active pharmaceutical ingredients (APIs) and their impurities is crucial for quality control and formulation development. Standardized experimental protocols are employed to ensure accuracy and reproducibility.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry 7-Epi lincomycin hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or similar device, which consists of a heated block with a thermometer and a viewing lens.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2°C per minute) with a fresh sample.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of 7-Epi lincomycin hydrochloride is added to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed container. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid any transfer of solid particles into the liquid phase.

-

Analysis: The concentration of 7-Epi lincomycin hydrochloride in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The analysis should be performed in triplicate to ensure accuracy.

Lincomycin and its Impurities: An Analytical Perspective

As an epimer, 7-Epi lincomycin is a critical impurity to monitor in the production of lincomycin. The following diagrams illustrate the relationship between lincomycin and its related substances and a general workflow for their analysis.

Caption: Relationship between Lincomycin API and its common impurities.

Caption: General workflow for pharmaceutical impurity analysis.

References

In-Depth Technical Guide: 7-Epi Lincomycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Epi lincomycin (B1675468) hydrochloride, an epimer of the lincosamide antibiotic lincomycin. This document details its chemical and physical properties, mechanism of action, relevant experimental protocols, and its role as a signaling molecule in bacteria.

Core Compound Identification

7-Epi lincomycin hydrochloride is recognized by the following identifiers:

| Identifier | Value | Source |

| CAS Number | 26389-84-4 | [1][2][3][4][5][6] |

| Alternate CAS (Free Base) | 17017-22-0 | [5][7] |

| Molecular Formula | C₁₈H₃₄N₂O₆S · HCl | [1][4] |

| Synonyms | (7S)-Lincomycin Hydrochloride, Epilincomycin Hydrochloride, U 20244E Hydrochloride | [1][4] |

Physicochemical Properties

The fundamental physicochemical characteristics of 7-Epi lincomycin and its hydrochloride salt are summarized below. These computed properties provide essential information for experimental design and formulation.

| Property | Value (Hydrochloride Salt) | Value (Free Base) | Source |

| Molecular Weight | 443.0 g/mol | 406.5 g/mol | [1][8][9] |

| Monoisotopic Mass | 442.1904357 Da | 406.21375798 Da | [8][9] |

| Melting Point | >159°C (decomposes) | Not Available | [10] |

| Purity (Typical) | >95% (HPLC) | Not Applicable | [5][7] |

| Topological Polar Surface Area | 148 Ų | 148 Ų | [8][9] |

| Hydrogen Bond Donors | 5 | 5 | [9] |

| Hydrogen Bond Acceptors | 9 | 9 | [9] |

| Rotatable Bond Count | 7 | 7 | [9] |

| XLogP3 | Not Applicable | 0.2 | [9] |

**3. Mechanism of Action

Primary Antibacterial Action

Similar to its parent compound, lincomycin, the primary mechanism of action for 7-Epi lincomycin is the inhibition of bacterial protein synthesis . This is achieved through its binding to the 50S subunit of the bacterial ribosome. Specifically, it interacts with the 23S rRNA at the peptidyl transferase center, interfering with peptide chain elongation and causing premature dissociation of peptidyl-tRNA from the ribosome. This action is primarily bacteriostatic, halting the growth and replication of susceptible bacteria.

Signaling Pathway in Streptomyces

At sub-inhibitory concentrations, lincomycin acts not as a simple inhibitor but as a signaling molecule, particularly in Streptomyces species. This effect leads to the potentiation of secondary metabolite production. The proposed pathway involves the antibiotic inducing a cellular stress response that triggers the expression of otherwise cryptic or low-expressed gene clusters.

The diagram below illustrates this signaling cascade in the model organism Streptomyces coelicolor.

Caption: Lincomycin-induced secondary metabolite production pathway.

This signaling activity suggests that lincosamides could be used as chemical probes to unlock novel bioactive compounds from microbial sources.[2][11][12][13]

**4. Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The following protocol is a representative method for the quantification of lincosamides, adaptable for 7-Epi lincomycin hydrochloride in bulk materials or pharmaceutical formulations. This method is based on established protocols for lincomycin analysis.[14][15][16][17]

Objective: To determine the purity and concentration of 7-Epi lincomycin hydrochloride.

Instrumentation and Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ortho-phosphoric acid or Phosphate buffer

-

Purified water (e.g., Milli-Q)

-

7-Epi Lincomycin Hydrochloride reference standard

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Varies; a common starting point is Acetonitrile:Phosphate Buffer (pH 6.0) in a gradient or isocratic elution. Another option is Methanol:Water (90:10 v/v).[15][16] |

| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm or 254 nm[15][16] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Procedure:

-

Standard Solution Preparation: Accurately weigh a suitable amount of 7-Epi lincomycin hydrochloride reference standard and dissolve it in the mobile phase or a suitable diluent (e.g., water/methanol) to prepare a stock solution (e.g., 100 µg/mL).

-

Calibration Curve: Prepare a series of dilutions from the stock solution to create calibration standards across a relevant concentration range (e.g., 5-25 µg/mL).[15]

-

Sample Preparation: Prepare the test sample by accurately weighing and dissolving it in the same diluent used for the standards to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Record the peak area from the chromatograms. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.

Method Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as:

-

Linearity: Confirmed by the correlation coefficient (r²) of the calibration curve, which should be >0.999.

-

Accuracy: Determined by recovery studies (typically 98-102%).

-

Precision: Assessed as the relative standard deviation (RSD), which should be <2%.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Experimentally determined (e.g., LOD ~0.8 µg/mL, LOQ ~2.5 µg/mL, values are method-dependent).[15]

The workflow for this analytical protocol is visualized below.

Caption: General workflow for HPLC analysis of 7-Epi Lincomycin HCl.

References

- 1. A possible mechanism for lincomycin induction of secondary metabolism in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. 7-Epi-Lincomycin (as Hydrochloride) - Acanthus Research [acanthusresearch.com]

- 4. scbt.com [scbt.com]

- 5. 7-Epi Lincomycin Hydrochloride Salt | LGC Standards [lgcstandards.com]

- 6. 7-Epi Lincomycin Hydrochloride | 26389-84-4 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 7. 7-Epi Lincomycin Hydrochloride Salt | LGC Standards [lgcstandards.com]

- 8. 7-Epi lincomycin (hydrochloride) | C18H35ClN2O6S | CID 156620984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 7-Epilincomycin | C18H34N2O6S | CID 40469496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 7-Epi LincoMycin Hydrochloride Salt | 26389-84-4 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Lincomycin at Subinhibitory Concentrations Potentiates Secondary Metabolite Production by Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijbio.com [ijbio.com]

- 15. researchgate.net [researchgate.net]

- 16. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A VALIDATED ANALYTICAL HPLC METHOD FOR THE QUANTIFICATION OF LINCOMYCIN HYDROCHLORIDE IN BULK AND SOLID DOSAGE FORM | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Synthesis of 7-Epi Lincomycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Epi lincomycin (B1675468) hydrochloride, an epimer of the antibiotic lincomycin. This document details the core synthetic methodologies, experimental protocols, and quantitative data to support research, development, and drug discovery efforts in the field of lincosamide antibiotics.

Introduction

Lincomycin, an antibiotic produced by Streptomyces lincolnensis, is a lincosamide antibiotic effective against Gram-positive bacteria. 7-Epi lincomycin is a stereoisomer of lincomycin, differing in the configuration at the C-7 position. As an impurity or a related substance in the production of lincomycin and its semi-synthetic derivative clindamycin, the synthesis and characterization of 7-Epi lincomycin hydrochloride are crucial for analytical standard development, impurity profiling, and further investigation of its biological activity.

This guide focuses on the chemical synthesis of 7-Epi lincomycin hydrochloride, providing a detailed experimental protocol for its preparation from lincomycin hydrochloride.

Synthetic Pathway

The primary method for the synthesis of 7-Epi lincomycin involves the epimerization of lincomycin at the C-7 position. This transformation is typically achieved by treating lincomycin with a suitable chemical agent that facilitates the inversion of the stereocenter.

Epimerization of Lincomycin

A key method for the epimerization of lincomycin involves the use of hydrazine (B178648) hydrate (B1144303). While detailed mechanistic studies are not extensively published in readily available literature, the process is understood to proceed via a reversible reaction mechanism that allows for the inversion of the stereochemistry at the C-7 position.

The overall synthetic workflow can be visualized as follows:

Figure 1: General workflow for the synthesis of 7-Epi lincomycin hydrochloride.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of 7-Epi lincomycin hydrochloride based on established chemical principles.

Synthesis of 7-Epi Lincomycin from Lincomycin Hydrochloride

Materials:

-

Lincomycin Hydrochloride

-

Hydrazine Hydrate (98-100%)

-

Diethyl Ether

-

Hydrochloric Acid (for pH adjustment)

Procedure:

-

Reaction Setup: A solution of lincomycin hydrochloride is prepared in hydrazine hydrate.

-

Epimerization: The reaction mixture is heated to reflux. The progress of the epimerization can be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction reaches the desired level of conversion, the excess hydrazine hydrate is removed under reduced pressure.

-

Isolation of Crude Product: The resulting residue, containing a mixture of lincomycin and 7-Epi lincomycin, is triturated with acetonitrile. The solid is collected by filtration, washed with acetonitrile and diethyl ether, and then dried.

-

Purification: The crude product is purified by recrystallization. The specific solvent system for crystallization may vary and should be optimized to achieve the desired purity.

-

Salt Formation: The purified 7-Epi lincomycin free base is dissolved in a suitable solvent, and hydrochloric acid is added to precipitate 7-Epi lincomycin hydrochloride.

-

Final Product Isolation: The crystalline 7-Epi lincomycin hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Presentation

The following tables summarize the key chemical and physical properties of the starting material and the final product.

Table 1: Physicochemical Properties of Lincomycin Hydrochloride and 7-Epi Lincomycin Hydrochloride

| Property | Lincomycin Hydrochloride | 7-Epi Lincomycin Hydrochloride[1] |

| Molecular Formula | C₁₈H₃₅ClN₂O₆S | C₁₈H₃₅ClN₂O₆S |

| Molecular Weight | 443.0 g/mol | 443.0 g/mol |

| CAS Number | 859-18-7 | 26389-84-4 |

| Appearance | White or almost white crystalline powder | Solid |

| Stereochemistry at C-7 | (R) | (S) |

Table 2: Spectroscopic Data for 7-Epi Lincomycin Hydrochloride (Typical Values)

| Spectroscopic Technique | Data |

| ¹H NMR | Characteristic peaks corresponding to the protons of the pyrrolidine (B122466) ring, the sugar moiety, and the propyl and methyl groups are expected. The chemical shift and coupling constants of the H-7 proton would be distinct from that of lincomycin, reflecting the change in stereochemistry. Further detailed analysis of published spectra is recommended for precise assignments. |

| ¹³C NMR | Distinct signals for the 18 carbon atoms of the molecule are expected. The chemical shift of the C-7 carbon would be a key indicator of the epimerization, showing a different value compared to lincomycin. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the protonated molecule. Fragmentation patterns can provide further structural confirmation. |

Note: Specific spectral data should be obtained and interpreted for each synthesized batch to confirm the structure and purity.

Logical Relationships in Synthesis and Analysis

The synthesis and characterization of 7-Epi lincomycin hydrochloride involve a series of logical steps, from the initial reaction to the final product verification.

Figure 2: Logical flow from synthesis to analytical confirmation.

Conclusion

This technical guide has outlined a core methodology for the synthesis of 7-Epi lincomycin hydrochloride. The provided information on the synthetic pathway, experimental protocols, and data presentation serves as a valuable resource for researchers and professionals in the pharmaceutical sciences. The successful synthesis and characterization of 7-Epi lincomycin hydrochloride are essential for advancing the understanding of lincosamide antibiotics and ensuring the quality and safety of related drug products. Further research to optimize reaction conditions, yields, and purification methods is encouraged to refine this synthetic process.

References

An In-Depth Technical Guide on the Discovery and History of 7-Epi Lincomycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Epi lincomycin (B1675468) hydrochloride is a stereoisomer of the lincosamide antibiotic lincomycin, distinguished by the opposite stereochemistry at the C-7 position. Primarily recognized as a process-related impurity in the production of lincomycin, its discovery and history are intrinsically linked to the development and analytical characterization of its parent compound. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 7-Epi lincomycin hydrochloride. It details the context of its emergence as a known impurity, its chemical synthesis, and its biological activity in comparison to lincomycin. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals working with lincosamide antibiotics.

Introduction: The Emergence of a Lincomycin Epimer

The story of 7-Epi lincomycin hydrochloride begins with the discovery of lincomycin itself. Lincomycin, a lincosamide antibiotic, was first isolated in the late 1950s from the fermentation broth of the soil actinomycete Streptomyces lincolnensis, found near Lincoln, Nebraska.[1][2] Following its introduction for medical use in September 1964, extensive research was conducted to understand its chemical properties, biosynthesis, and spectrum of activity.[2]

During the production and purification of lincomycin, the presence of several related substances was identified. Among these, 7-Epi lincomycin, also known as (7S)-Lincomycin, emerged as a significant process-related impurity.[][4][5] Its formation is often attributed to the epimerization of the C-7 hydroxyl group of lincomycin under certain conditions during fermentation or downstream processing. As a result, pharmacopeial standards have been established to limit the amount of 7-Epi lincomycin in lincomycin drug substances to ensure product quality and safety.[][5]

This guide will delve into the historical context of lincomycin's discovery to understand the framework within which 7-Epi lincomycin was identified. It will then focus on the chemical and biological characteristics of this specific epimer.

The Parent Compound: A Brief History of Lincomycin

The discovery of lincomycin was a significant advancement in antibiotic therapy, offering an alternative for patients with penicillin allergies.[6] The initial research by scientists at The Upjohn Company (now part of Pfizer) involved screening soil samples for microorganisms with antibiotic properties.[1] The isolation of lincomycin from Streptomyces lincolnensis provided a new antibacterial agent with a narrow spectrum of activity, primarily against Gram-positive bacteria such as Staphylococcus, Streptococcus, and Pneumococcus species, as well as some anaerobic bacteria.[7][8]

The chemical structure of lincomycin was elucidated, revealing a unique composition of an amino acid (propylhygric acid) linked to an amino sugar (methylthiolincosamide).[8] This discovery paved the way for the semi-synthetic derivative, clindamycin, which was developed in 1966 by replacing the 7-hydroxyl group of lincomycin with a chlorine atom, resulting in enhanced antibacterial activity and better oral absorption.[2][]

Discovery and Characterization of 7-Epi Lincomycin Hydrochloride

The identification of 7-Epi lincomycin hydrochloride is a direct result of the rigorous analytical chemistry applied to ensure the purity of lincomycin preparations. As a stereoisomer, it shares the same molecular formula and mass as lincomycin but differs in the three-dimensional arrangement of the hydroxyl group at the C-7 position.

While a singular, seminal publication detailing the "discovery" of 7-Epi lincomycin is not apparent, its characterization is documented in the context of analytical methodology development for lincomycin. It is recognized as "Lincomycin EP Impurity D" in the European Pharmacopoeia.[5][9] The need to identify and quantify such impurities drove the development of sophisticated chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to separate these closely related compounds.

Physicochemical Properties

The key physicochemical properties of 7-Epi lincomycin hydrochloride are summarized in the table below, in comparison to its parent compound, lincomycin hydrochloride.

| Property | 7-Epi Lincomycin Hydrochloride | Lincomycin Hydrochloride |

| Systematic Name | (2S,4R)-N-((1R,2S)-2-hydroxy-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1-methyl-4-propylpyrrolidine-2-carboxamide hydrochloride | (2S,4R)-N-((1R,2R)-2-hydroxy-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1-methyl-4-propylpyrrolidine-2-carboxamide hydrochloride |

| CAS Number | 26389-84-4 | 859-18-7 (anhydrous), 7179-49-9 (monohydrate) |

| Molecular Formula | C₁₈H₃₅ClN₂O₆S | C₁₈H₃₅ClN₂O₆S |

| Molecular Weight | 443.0 g/mol | 443.0 g/mol |

| Stereochemistry at C-7 | (S) | (R) |

Synthesis and Isolation

The generation of 7-Epi lincomycin can occur through two primary routes: as a byproduct of lincomycin fermentation and purification, or via intentional chemical synthesis.

Formation as a Fermentation Byproduct

During the fermentation of Streptomyces lincolnensis and subsequent purification processes, the conditions of pH and temperature can lead to the epimerization of the C-7 hydroxyl group of lincomycin, resulting in the formation of 7-Epi lincomycin. The exact mechanisms and kinetics of this epimerization in a complex fermentation broth are not extensively detailed in publicly available literature but are a critical consideration in process development and control for lincomycin production.

Chemical Synthesis

The targeted synthesis of 7-Epi lincomycin and its derivatives has been explored in the context of structure-activity relationship (SAR) studies to develop novel lincosamide antibiotics with improved efficacy, particularly against resistant bacterial strains.

Experimental Protocol: Stereoselective Synthesis of (7S)-Lincomycin Analogs

The following provides a generalized experimental workflow for the synthesis of (7S)-lincomycin derivatives, based on methodologies described in the scientific literature for creating analogs with modified C-7 stereochemistry.

Methodology:

-

Protection: The hydroxyl groups at positions 2, 3, and 4 of lincomycin are protected using a suitable protecting group, such as a silyl ether, to prevent their participation in subsequent reactions.

-

Stereoinversion: The stereochemistry at the C-7 position is inverted using a Mitsunobu reaction. This reaction typically involves treating the protected lincomycin with a carboxylic acid, diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate, and triphenylphosphine (PPh₃). This results in the formation of an ester with inverted stereochemistry at C-7.

-

Deprotection: The protecting groups on the hydroxyl groups are removed under appropriate conditions (e.g., using a fluoride source for silyl ethers) to yield the 7-epimer of the lincomycin analog.

-

Purification and Characterization: The final product is purified using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). The structure and stereochemistry are confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Mechanism of Action

Lincomycin and other lincosamide antibiotics exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S ribosomal subunit, interfering with the peptidyl transferase reaction and inhibiting the elongation of the polypeptide chain.[7]

The biological activity of 7-Epi lincomycin hydrochloride is generally considered to be significantly lower than that of lincomycin. While specific, comprehensive comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of 7-Epi lincomycin against a wide range of bacteria are scarce in publicly accessible literature, its classification as an impurity to be controlled implies a less desirable biological profile. The stereochemistry at the C-7 position is crucial for the optimal binding of the antibiotic to the ribosomal target.

The following diagram illustrates the mechanism of action of lincosamide antibiotics.

Conclusion

7-Epi lincomycin hydrochloride, while not a clinically utilized antibiotic itself, represents an important molecule in the field of antibiotic research and development. Its history is intertwined with the production and quality control of lincomycin, highlighting the critical role of analytical chemistry in pharmaceutical manufacturing. The study of its synthesis and biological activity, primarily in the context of SAR studies, has contributed to a deeper understanding of the structural requirements for the antibacterial efficacy of lincosamide antibiotics. For researchers and professionals in drug development, a thorough understanding of such related substances is paramount for ensuring the safety, efficacy, and quality of antibiotic therapies. Further research to fully elucidate the comparative biological activity of 7-Epi lincomycin could provide additional insights into the nuanced structure-activity relationships of this important class of antibiotics.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Comparative studies of antibacterial activity in vitro and absorption and excretion of lincomycin and clinimycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lincomycin EP Impurity A | LGC Standards [lgcstandards.com]

- 5. daicelpharmastandards.com [daicelpharmastandards.com]

- 6. veeprho.com [veeprho.com]

- 7. ANTIBACTERIAL ACTIVITY OF LINCOMYCIN AND PRISTINAMYCIN: A COMPARISON WITH ERYTHROMYCIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lincomycin - Wikipedia [en.wikipedia.org]

- 9. tlcstandards.com [tlcstandards.com]

The Pivotal Role of C-7 Stereochemistry in the Mechanism of Action of Lincomycin Epimers: A Technical Guide

For Immediate Release

This technical guide provides a detailed examination of the mechanism of action of lincomycin (B1675468) and its epimers, with a specific focus on the critical influence of the stereochemistry at the C-7 position. Synthesizing available data, this document offers researchers, scientists, and drug development professionals a comprehensive overview of the molecular interactions governing the antibacterial activity of this important class of antibiotics.

Introduction: Lincomycin and the Inhibition of Bacterial Protein Synthesis

Lincomycin, a lincosamide antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1] The primary target of lincomycin is the 50S subunit of the bacterial ribosome, a crucial component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[2][3] By binding to the 50S subunit, lincomycin interferes with the peptidyl transferase reaction, a key step in peptide bond formation. This disruption ultimately halts the elongation of the polypeptide chain, leading to the cessation of bacterial growth and replication.[4]

The binding site of lincomycin is located within the peptidyl transferase center (PTC) of the 23S rRNA, a component of the 50S subunit.[5] Structural studies have revealed that lincomycin interacts with specific nucleotides in this region, effectively blocking the accommodation of aminoacyl-tRNAs at the A-site and interfering with the proper positioning of the P-site tRNA.[5]

The Critical Impact of C-7 Stereochemistry: A Tale of Two Epimers

The stereochemistry of the C-7 position of the lincomycin scaffold has been identified as a key determinant of its antibacterial efficacy.[6] Lincomycin possesses a (7R)-hydroxyl group, and alterations at this position, particularly inversion to the (7S) configuration, have been a focus of synthetic and medicinal chemistry efforts to enhance potency and overcome resistance.[7][8]

While direct comparative studies on the mechanism of action of the unmodified 7-epilincomycin ((7S)-hydroxylincomycin) are limited in the available literature, the extensive research on clindamycin (B1669177), a semi-synthetic derivative with an inverted (7S) stereocenter and a chlorine substitution at C-7, provides significant insights.

A key study investigating the crystal structure of lincomycin bound to the Staphylococcus aureus 50S ribosomal subunit revealed that both lincomycin and clindamycin exhibit similar inhibitory effects in a cell-free in vitro translation assay.[5] This suggests that the inversion of stereochemistry at the C-7 position, even with the chloro-substitution, does not fundamentally alter the antibiotic's ability to inhibit the core function of the ribosome.[5] The authors of the study propose that the enhanced clinical potency of clindamycin over lincomycin is likely attributable to improved pharmacokinetic properties rather than a more potent interaction with the ribosomal target.[5]

Ribosomal Binding and Inhibition of Protein Synthesis

The interaction of lincomycin with the ribosome is a dynamic process. Kinetic studies have shown that lincomycin induces slow conformational changes in the ribosome upon binding.[9] It is plausible that the stereochemistry at C-7 influences the kinetics of this binding and the stability of the resulting drug-ribosome complex.

The 7-hydroxyl group of lincomycin is involved in an interaction with nucleotide A2062 of the 23S rRNA, an interaction that cannot be formed by clindamycin due to its inverted stereochemistry and the presence of a chlorine atom.[5] However, the similar IC50 values of lincomycin and clindamycin in in vitro translation assays suggest this specific interaction may not be a primary determinant of inhibitory potency.[5]

Quantitative Analysis of Inhibitory Activity

The following table summarizes the available quantitative data for the inhibition of protein synthesis by lincomycin and clindamycin, which serves as a surrogate for understanding the impact of C-7 epimerization.

| Compound | Target Organism | Assay Type | IC50 (µg/mL) | Reference |

| Lincomycin | S. aureus | Cell-free in vitro translation | 0.03 ± 0.002 | [5] |

| Clindamycin | S. aureus | Cell-free in vitro translation | 0.07 ± 0.002 | [5] |

| Lincomycin | E. coli | Cell-free in vitro translation | 0.8 ± 0.08 | [5] |

| Clindamycin | E. coli | Cell-free in vitro translation | 0.6 ± 0.06 | [5] |

Experimental Protocols

Synthesis of (7S)-Lincomycin Derivatives

The synthesis of lincomycin derivatives with inverted stereochemistry at the C-7 position has been achieved through methods such as the Mitsunobu reaction.[7] A general workflow for such a synthesis is outlined below.

Caption: Synthetic workflow for (7S)-lincomycin derivatives.

Ribosome Binding and In Vitro Translation Assays

Determining the inhibitory activity of lincomycin epimers on bacterial protein synthesis can be performed using a cell-free in vitro transcription/translation (IVTT) assay.

Caption: Workflow for an in vitro translation inhibition assay.

Signaling Pathways and Logical Relationships

The mechanism of action of lincomycin and its epimers can be visualized as an interruption of the central dogma of molecular biology at the stage of translation.

Caption: Inhibition of protein synthesis by lincomycin epimers.

Conclusion and Future Directions

The stereochemistry at the C-7 position of lincomycin is a critical factor influencing its antibacterial activity, primarily through effects on its pharmacokinetic properties. While the inversion of this stereocenter, as seen in clindamycin, does not appear to significantly alter the fundamental mechanism of ribosomal binding and inhibition of protein synthesis, further research is warranted.

Specifically, dedicated studies on the synthesis and biological evaluation of 7-epilincomycin, without other structural modifications, are needed to fully deconvolute the precise role of C-7 stereochemistry on the mechanism of action. Such studies, employing detailed kinetic and structural analyses, will provide a more complete understanding of the structure-activity relationships of lincosamide antibiotics and pave the way for the rational design of novel antibacterial agents with improved efficacy and resistance profiles.

References

- 1. Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Antibiotics that target protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antibacterial activity of novel lincomycin derivatives. II. Exploring (7S)-7-(5-aryl-1,3,4-thiadiazol-2-yl-thio)-7-deoxylincomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Slow sequential conformational changes in Escherichia coli ribosomes induced by lincomycin: kinetic evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Epi Lincomycin Hydrochloride: A Technical Overview of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Epi lincomycin (B1675468) hydrochloride is a stereoisomer of lincomycin, a lincosamide antibiotic produced by the actinomycete Streptomyces lincolnensis. Specifically, it is an epimer at the C-7 position of the lincomycin molecule. While lincomycin has been a subject of study and has seen clinical use, 7-Epi lincomycin is primarily recognized as an impurity formed during the manufacturing or degradation of lincomycin[][2]. As such, understanding its biological activity is crucial for quality control and for a comprehensive understanding of the pharmacological profile of lincomycin-based therapeutics. This technical guide provides an in-depth overview of the known biological activity of 7-Epi lincomycin hydrochloride, contextualized by the well-established properties of its parent compound, lincomycin.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C18H35ClN2O6S | [3][4][5] |

| Molecular Weight | 443.0 g/mol | [3] |

| CAS Number | 26389-84-4 | [3][4][5] |

| Parent Drug | Lincomycin | [4] |

Mechanism of Action

The mechanism of action of 7-Epi lincomycin hydrochloride is presumed to be identical to that of lincomycin, which is the inhibition of bacterial protein synthesis. Lincosamides, including lincomycin, bind to the 23S rRNA of the 50S subunit of the bacterial ribosome[6][7]. This binding event interferes with the peptidyl transferase reaction, preventing the formation of peptide bonds and thereby halting the elongation of the polypeptide chain. This ultimately leads to the cessation of bacterial growth and proliferation.

Figure 1: Proposed mechanism of action for 7-Epi lincomycin hydrochloride.

Antimicrobial Spectrum and Potency

For contextual reference, the Minimum Inhibitory Concentrations (MICs) for the parent compound, lincomycin, against various common pathogens are presented below. It is anticipated that the MIC values for 7-Epi lincomycin hydrochloride would be higher, reflecting its lower potency.

| Bacterial Species | Lincomycin MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 0.2 - 32 | [8] |

| Streptococcus pneumoniae | 0.05 - 0.4 | [8] |

| Streptococcus pyogenes | 0.04 - 0.8 | [8] |

| Mycoplasma synoviae | 0.5 - 32 | [9] |

| Salmonella enteritidis | 1.97 | [9] |

| Escherichia coli | 512 | [9] |

| Pasteurella multocida | 512 | [9] |

Experimental Protocols

To assess the biological activity of 7-Epi lincomycin hydrochloride, standard methodologies for antibiotic susceptibility testing and mechanism of action studies can be employed.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

a. Broth Microdilution Method

This method involves preparing a two-fold serial dilution of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

Figure 2: Workflow for MIC determination by broth microdilution.

b. Agar (B569324) Dilution Method

In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then spot-inoculated with a standardized suspension of the test bacteria. After incubation, the MIC is recorded as the lowest concentration of the antibiotic that inhibits visible growth.

In Vitro Protein Synthesis Inhibition Assay

To confirm the mechanism of action, an in vitro transcription-translation coupled system can be utilized. This assay measures the synthesis of a reporter protein (e.g., luciferase or β-galactosidase) in the presence of varying concentrations of the test compound. A reduction in the reporter protein signal indicates inhibition of protein synthesis.

Figure 3: Workflow for in vitro protein synthesis inhibition assay.

Signaling Pathway Involvement

Currently, there is no specific information in the scientific literature detailing the effects of 7-Epi lincomycin hydrochloride on any mammalian or bacterial signaling pathways beyond its direct inhibitory effect on protein synthesis. Further research would be required to investigate any potential off-target effects or modulation of cellular signaling.

Conclusion

7-Epi lincomycin hydrochloride is an epimer of lincomycin, primarily regarded as a process-related impurity. Its biological activity is qualitatively understood to be weaker than that of lincomycin, with a presumed mechanism of action centered on the inhibition of bacterial protein synthesis. The lack of specific quantitative data for this epimer highlights a gap in the current scientific literature. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its antimicrobial potency and mechanism of action, which is essential for a complete toxicological and pharmacological assessment of lincomycin-related compounds in drug development and manufacturing.

References

- 2. veeprho.com [veeprho.com]

- 3. 7-Epi lincomycin (hydrochloride) | C18H35ClN2O6S | CID 156620984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Epi-Lincomycin (as Hydrochloride) - Acanthus Research [acanthusresearch.com]

- 5. 7-Epi Lincomycin Hydrochloride Salt | LGC Standards [lgcstandards.com]

- 6. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. daicelpharmastandards.com [daicelpharmastandards.com]

- 8. Lincomycin - Wikipedia [en.wikipedia.org]

- 9. Validation of the method for determining lincomycin levels and calculating lincomycin levels in broiler chicken plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lincomycin Impurity Profile and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impurity profile of lincomycin (B1675468), a lincosamide antibiotic. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of lincomycin-based pharmaceuticals. This guide details the known impurities, their characterization, and the analytical methodologies required for their identification and quantification, adhering to stringent quality and regulatory standards.

Introduction to Lincomycin and Its Impurities

Lincomycin is a naturally occurring antibiotic produced by the fermentation of Streptomyces lincolnensis.[1] It is effective against a narrow spectrum of Gram-positive bacteria and is used in both human and veterinary medicine.[2] The control of impurities in active pharmaceutical ingredients (APIs) like lincomycin is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Impurities can arise from various sources, including the manufacturing process (synthetic impurities), degradation of the drug substance over time (degradation products), or interactions with excipients (formulation-related impurities).[]

Lincomycin Impurity Profile

The impurity profile of lincomycin has been well-characterized, with several related substances identified and documented in pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[2][4] These impurities can be structurally similar to lincomycin, making their separation and quantification challenging.

Data Presentation: Quantitative Summary of Lincomycin Impurities

The following table summarizes the key known impurities of lincomycin, including their common names, CAS numbers, molecular formulas, and typical acceptance criteria as per pharmacopoeial standards.

| Impurity Name | Common Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Pharmacopoeial Designation | Typical Acceptance Criteria |

| Lincomycin B | 2520-24-3 | C₁₇H₃₂N₂O₆S | 392.51 | USP | ≤ 5.0%[4] | |

| Lincomycin Impurity A | α-Amide Epimer | N/A | C₁₈H₃₄N₂O₆S | 406.54 | EP | Reportable |

| Lincomycin Impurity C | N-Demethyl Lincomycin | 14600-41-0 | C₁₇H₃₂N₂O₆S | 392.51 | EP | Reportable |

| Lincomycin Impurity D | 7-epi-Lincomycin | 17017-22-0 | C₁₈H₃₄N₂O₆S | 406.54 | EP | Reportable |

| Lincomycin Impurity E | (2S,4R)-1-Methyl-4-propyl-L-proline | 13380-36-4 | C₉H₁₇NO₂ | 171.24 | EP | Reportable |

| Lincomycin Impurity F | Methyl-1-Thiolincosaminide | 14810-93-6 | C₉H₁₉NO₅S | 253.32 | EP | Reportable |

| Lincomycin Sulfoxide (B87167) | 22083-92-7 | C₁₈H₃₄N₂O₇S | 422.54 | - | Reportable | |

| Lincomycin Sulfone | 198080-68-1 | C₁₈H₃₄N₂O₈S | 438.54 | - | Reportable |

Experimental Protocols for Impurity Characterization

Accurate characterization and quantification of lincomycin impurities are essential for quality control. High-Performance Liquid Chromatography (HPLC) is the most common technique employed, often coupled with Mass Spectrometry (MS) for identification and structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for definitive structure confirmation.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This section provides a general protocol for the separation and quantification of lincomycin and its related substances. Method optimization and validation are crucial for specific applications.

Objective: To separate and quantify lincomycin and its known impurities in a drug substance or product.

Materials and Reagents:

-

Lincomycin Hydrochloride reference standard and impurity standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (B84403)

-

Orthophosphoric acid

-

Sodium hydroxide (B78521)

-

Water (HPLC grade)

Chromatographic Conditions (Example based on European Pharmacopoeia): [2]

-

Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)

-

Mobile Phase A: 70 volumes of a 4.85 g/L solution of potassium dihydrogen phosphate adjusted to pH 8.0 with sodium hydroxide solution.[2]

-

Mobile Phase B: 30 volumes of acetonitrile.[2]

-

Elution: Isocratic

-

Flow Rate: 1.0 mL/min[2]

-

Column Temperature: 30 °C[2]

-

Detection: UV at 210 nm

-

Injection Volume: 20 µL[2]

Sample Preparation:

-

Bulk Drug Substance: Accurately weigh and dissolve the lincomycin hydrochloride sample in the mobile phase to a final concentration of about 1.0 mg/mL.

-

Pharmaceutical Formulations: For solid dosage forms, grind a representative number of tablets to a fine powder.[5] Accurately weigh a portion of the powder equivalent to a specified amount of lincomycin and dissolve it in the mobile phase.[5] For liquid formulations, dilute an accurate volume with the mobile phase to the desired concentration. Filter all sample solutions through a 0.45 µm syringe filter before injection.

Procedure:

-

Prepare a series of standard solutions of lincomycin and its impurities at known concentrations.

-

Inject the standard solutions to establish system suitability (resolution, tailing factor, theoretical plates) and to generate a calibration curve for quantification.

-

Inject the sample solutions.

-

Identify the impurities based on their retention times relative to the lincomycin peak.

-

Quantify the impurities using the calibration curve or by calculating the percentage peak area, applying relative response factors (RRFs) where necessary.[6][7]

Mass Spectrometry (MS) for Identification and Structural Elucidation

LC-MS/MS is a powerful tool for the identification of known and unknown impurities.

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for lincomycin and its impurities.[]

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

Fragmentation Analysis: Collision-Induced Dissociation (CID) is used to generate fragment ions. The fragmentation pattern of lincomycin is characterized by the cleavage of the amide bond and losses from the sugar moiety.[8] A characteristic in-source fragment of lincomycin is observed at m/z 126.1.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

¹H and ¹³C NMR are used for the definitive structural elucidation of isolated impurities. Detailed spectral analysis, including 2D NMR techniques (COSY, HSQC, HMBC), allows for the unambiguous assignment of all protons and carbons, confirming the molecular structure.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of lincomycin and to identify potential degradation products that may form under various stress conditions. These studies are a key component of method validation to demonstrate the stability-indicating nature of the analytical method.

Lincomycin is known to be susceptible to degradation under the following conditions:

-

Acidic Hydrolysis: Degradation is observed in the presence of strong acids (e.g., 0.1 N HCl).[9]

-

Basic Hydrolysis: Degradation occurs in the presence of strong bases (e.g., 0.2 N NaOH).[9]

-

Oxidative Degradation: Lincomycin is susceptible to oxidation, for instance, in the presence of hydrogen peroxide (e.g., 3% H₂O₂).[9] This can lead to the formation of lincomycin sulfoxide and sulfone.

-

Thermal Degradation: Degradation can occur at elevated temperatures.

-

Photodegradation: Exposure to UV light can also lead to degradation.[10]

Mandatory Visualizations

Signaling and Degradation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways related to lincomycin.

This diagram outlines the key steps in the biosynthesis of lincomycin, starting from the precursors L-tyrosine and D-fructose 6-phosphate.

Caption: Simplified biosynthetic pathway of lincomycin.

This diagram illustrates the primary degradation pathways of lincomycin under forced conditions, leading to the formation of key degradation products.

Caption: Major forced degradation pathways of lincomycin.

Experimental Workflows

The following diagrams illustrate the logical flow of experiments for lincomycin impurity analysis.

This workflow outlines the general steps involved in the routine analysis of lincomycin impurities.

References

- 1. benchchem.com [benchchem.com]

- 2. drugfuture.com [drugfuture.com]

- 4. toku-e.com [toku-e.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. researchgate.net [researchgate.net]

- 9. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Genesis of a Stereochemical Aberration: A Technical Guide to the Origin of 7-Epi Lincomycin Impurity in Pharmaceutical Production

For Immediate Release

[CITY, State] – [Date] – This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the origins of the 7-Epi lincomycin (B1675468) impurity during the manufacturing of the antibiotic lincomycin. This document elucidates the formation mechanisms, influencing factors, and analytical methodologies pertinent to the control and understanding of this critical process-related impurity.

Lincomycin, an antibiotic produced by the fermentation of Streptomyces lincolnensis, is a vital therapeutic agent. However, during its production and storage, the formation of impurities can compromise its safety and efficacy. Among these, 7-Epi lincomycin (also known as Lincomycin EP Impurity D) is a significant stereoisomeric impurity that requires stringent control. This guide provides a foundational understanding of the chemical transformations leading to its emergence.

The Formation of 7-Epi Lincomycin: A Matter of Stereochemical Instability

The primary origin of 7-Epi lincomycin lies in the epimerization of the hydroxyl group at the C-7 position of the lincomycin molecule. This transformation is not a result of the biosynthetic pathway but rather a chemical degradation process that can occur during downstream processing and storage of the drug substance.

The Role of pH and Temperature in Epimerization

Forced degradation studies have been instrumental in revealing the key factors that drive the epimerization of lincomycin.[1][2][3] The stability of lincomycin is significantly influenced by both pH and temperature.

-

-

Acid-Catalyzed Epimerization: Under acidic conditions, the hydroxyl group at C-7 can be protonated, forming a good leaving group (water). Although a stable carbocation at a secondary position is less likely, transient formation or a concerted mechanism could facilitate the inversion of stereochemistry upon rehydration.

-

Base-Catalyzed Epimerization: In the presence of a base, a retro-aldol type reaction can be considered a plausible mechanism. The C-7 hydroxyl group is beta to the amide carbonyl group in the propylhygric acid moiety. Deprotonation of the C-7 hydroxyl, followed by cleavage of the C6-C7 bond, could lead to an intermediate that, upon reformation of the bond, can result in the thermodynamically more stable epimer.

-

-

Thermal Stress: Elevated temperatures accelerate the degradation of lincomycin, with increased formation of degradation products, including 7-Epi lincomycin.[4] Stability studies have shown that lincomycin's stability is optimal near pH 4.[1][3]

The following diagram illustrates the proposed acid- and base-catalyzed epimerization pathways.

Quantitative Analysis of 7-Epi Lincomycin

The control of 7-Epi lincomycin requires robust analytical methods capable of separating and quantifying this impurity from the active pharmaceutical ingredient (API) and other related substances. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Summary of Analytical Methods and Impurity Levels

The following table summarizes key parameters from validated HPLC methods and regulatory limits for lincomycin impurities.

| Parameter | Details | Reference |

| Analytical Method | High-Performance Liquid Chromatography (HPLC) | [5][6][7][8] |

| Column | Reversed-phase C18 (e.g., ZORBAX SB-C18, 3.5µm, 4.6 mm × 75 mm) | [1] |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and a buffer (e.g., 0.023 M orthophosphoric acid, pH 2.3) | [1] |

| Detection | UV at 210 nm | [1] |

| Lincomycin B Limit (USP) | Not more than 5.0% of the sum of the areas of the lincomycin B and lincomycin peaks | [9][10] |

| Unspecified Impurities (EP) | For each impurity, not more than 0.10% | [11] |

| Total Impurities (EP) | Not more than 0.5% | [11] |

| Reporting Threshold (ICH Q3A) | 0.05% for a maximum daily dose of > 1g to 2g | [5][6] |

| Identification Threshold (ICH Q3A) | 0.10% for a maximum daily dose of > 1g to 2g | [5][6] |

| Qualification Threshold (ICH Q3A) | 0.15% for a maximum daily dose of > 1g to 2g | [5][6] |

Experimental Protocols

A validated, stability-indicating HPLC method is crucial for the routine analysis of lincomycin and the quantification of 7-Epi lincomycin. The following protocol is a representative example based on published methods.[1][5][8]

Stability-Indicating HPLC Method for Lincomycin and its Impurities

Objective: To separate and quantify lincomycin from its process-related impurities and degradation products, including 7-Epi lincomycin.

Materials:

-

Lincomycin Hydrochloride Reference Standard

-

7-Epi Lincomycin Reference Standard

-

Acetonitrile (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with a UV detector

Chromatographic Conditions:

-

Column: ZORBAX SB-C18, 3.5µm, 4.6 mm × 75 mm (or equivalent)

-

Mobile Phase: A filtered and degassed mixture of 0.023 M orthophosphoric acid (pH adjusted to 2.3 with ammonium (B1175870) hydroxide) and acetonitrile (67:33 v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 210 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh and dissolve an appropriate amount of Lincomycin Hydrochloride Reference Standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

-

Prepare a separate standard solution of 7-Epi Lincomycin in the mobile phase.

-

Prepare a mixed standard solution containing both lincomycin and 7-Epi lincomycin to determine resolution.

-

-

Sample Solution Preparation:

-

Accurately weigh and dissolve the lincomycin drug substance or product in the mobile phase to obtain a concentration within the linear range of the method.

-

-

System Suitability:

-

Inject the mixed standard solution. The resolution between the lincomycin and 7-Epi lincomycin peaks should be not less than 1.5.

-

Inject the lincomycin standard solution six times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

-

-

Analysis:

-

Inject the sample solution in duplicate.

-

Calculate the amount of 7-Epi lincomycin in the sample by comparing its peak area to the peak area of the 7-Epi lincomycin standard.

-

The following diagram illustrates the general workflow for the HPLC analysis.

Conclusion

The formation of 7-Epi lincomycin is a critical quality attribute to monitor during the production of lincomycin. This technical guide has outlined the fundamental understanding that its origin is rooted in the chemical instability of the lincomycin molecule, particularly under non-optimal pH and temperature conditions. The proposed acid- and base-catalyzed epimerization mechanisms provide a theoretical framework for this transformation. By implementing robust, validated analytical methods such as the HPLC protocol detailed herein, and by carefully controlling process parameters, manufacturers can effectively monitor and limit the presence of this impurity, ensuring the quality, safety, and efficacy of the final drug product. This document underscores the importance of a deep understanding of potential degradation pathways in the development and manufacturing of pharmaceuticals.

References

- 1. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ICH Official web site : ICH [ich.org]

- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 9. uspbpep.com [uspbpep.com]

- 10. scribd.com [scribd.com]

- 11. drugfuture.com [drugfuture.com]

Application Notes and Protocols: 7-Epi Lincomycin Hydrochloride Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction